molecular formula C10H10O6 B1626984 4,6-Dimethoxyisophthalic acid CAS No. 7168-99-2

4,6-Dimethoxyisophthalic acid

Cat. No. B1626984
CAS RN: 7168-99-2
M. Wt: 226.18 g/mol
InChI Key: SSKJKUWEVZTCMC-UHFFFAOYSA-N
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Description

4,6-Dimethoxyisophthalic acid (CAS Number: 7168-99-2) is a chemical compound with the molecular formula C10H10O6 . It has a molecular weight of 226.19 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for 4,6-Dimethoxyisophthalic acid is 1S/C10H10O6/c1-15-7-4-8 (16-2)6 (10 (13)14)3-5 (7)9 (11)12/h3-4H,1-2H3, (H,11,12) (H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4,6-Dimethoxyisophthalic acid is an off-white solid . Its molecular weight is 226.19 . Unfortunately, other physical and chemical properties like boiling point, density, solubility, etc., are not available in the current sources.

Scientific Research Applications

Carbohydrate Recognition and Sensor Design

A study by Dowlut and Hall (2006) described a new class of carbohydrate-binding boronic acids, highlighting the complexing capabilities of ortho-hydroxyalkyl arylboronic acids with model glycopyranosides under physiologically relevant conditions. This is significant due to the prevalence of cell-surface glycoconjugates presenting free 4,6-diols. These boronic acids, which include 4,6-dimethoxyisophthalic acid units, could be utilized in designing oligomeric receptors and sensors, expanding their potential for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Antimicrobial and Antiherbicidal Activities

G. Qadeer and colleagues (2008) synthesized 4,6-dimethoxyhomophthalic acid and related compounds, evaluating their in vitro antibacterial activity against various bacterial strains and antifungal activity against several fungal species. The study also assessed their antiherbicidal and antifungicidal activities, demonstrating the broad potential of 4,6-dimethoxyisophthalic acid derivatives in antimicrobial applications (Qadeer et al., 2008).

Synthesis of Natural Isocoumarins

Qadeer, Rama, and Shah (2007) reported the efficient synthesis of dimethoxyhomophthalic acid, a key intermediate for creating biologically active naturally and non-naturally occurring isocoumarins and 3,4-dihydroisocoumarins. This process included the synthesis and characterization of natural isocoumarin, thunberginol B, from 4,6-dimethoxyisophthalic acid, underlining its importance in pharmaceutical chemistry (Qadeer, Rama, & Shah, 2007).

Solvatochromic Fluorophore Development

Loving and Imperiali (2008) developed an unnatural amino acid based on solvatochromic fluorophores for studying protein-protein interactions. This research highlights the utility of 4,6-dimethoxyisophthalic acid derivatives in creating fluorophores with switch-like emission properties, useful in biological and chemical sensing applications (Loving & Imperiali, 2008).

Green Synthesis of Chemical Intermediates

Guan et al. (2020) utilized 4,6-dimethoxy-2-methylsulfonylpyrimidine, a derivative of 4,6-dimethoxyisophthalic acid, in the synthesis of plant growth regulators, pesticides, and fungicides. This study exemplifies the use of 4,6-dimethoxyisophthalic acid in environmentally friendly synthesis processes for agricultural chemicals (Guan et al., 2020).

properties

IUPAC Name

4,6-dimethoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKJKUWEVZTCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562239
Record name 4,6-Dimethoxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7168-99-2
Record name 4,6-Dimethoxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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